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Compound of Interest

Compound Name: Lauryl Lactate

Cat. No.: B030782

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lauryl lactate as a
transdermal penetration enhancer. The information is compiled from peer-reviewed scientific
literature and is intended to guide researchers in the formulation and evaluation of transdermal
drug delivery systems.

Introduction

Lauryl lactate, the ester of lauryl alcohol and lactic acid, has emerged as a promising
penetration enhancer for transdermal drug delivery. It is a non-ionic surfactant that is
considered safe, inexpensive, and effective, particularly for increasing the permeation of
hydrophilic drugs through the stratum corneum, the primary barrier of the skin.[1] Its
mechanism of action is believed to involve the disruption of the highly ordered lipid structure of
the stratum corneum, thereby increasing the fluidity of the lipid bilayers and creating a more
permeable barrier for drug molecules.

Data Presentation: Efficacy of Lauryl Lactate as a
Penetration Enhancer

The efficacy of lauryl lactate (designated as LE-12 in the cited study) as a penetration
enhancer has been evaluated for several drugs with varying lipophilicity. The following tables
summarize the quantitative data from an in vitro study using rat skin, demonstrating the
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enhancement of drug permeation when 5% (w/w) lauryl lactate is incorporated into a
propylene glycol (PG) vehicle.

Table 1: In Vitro Permeation Parameters of Ibuprofen (Log Ko/w = 3.94) with 5% Lauryl
Lactate in Propylene Glycol[1]

5% Lauryl Lactate Enhancement Ratio

Parameter Control (PG) .
in PG (ER)

Permeability
Coefficient (Kp) x 10-5 28.11 +2.20 143.94 + 11.51 5.12
cm/h
Skin Concentration

478.37 + 33.25 1854.12 + 153.21 3.88
(SC) nglg
Lag Time (h) 1.52+0.41 0.89+0.23

Table 2: In Vitro Permeation Parameters of Salicylic Acid (Log Ko/w = 2.26) with 5% Lauryl
Lactate in Propylene Glycol[1]

5% Lauryl Lactate Enhancement Ratio

Parameter Control (PG) .
in PG (ER)

Permeability
Coefficient (Kp) x 10-5 15.43+1.28 138.42 £12.19 8.97
cm/h
Skin Concentration

312.54 + 25.88 1598.76 + 132.45 5.12
(SC) nalg
Lag Time (h) 2.15+0.53 1.21+0.31

Table 3: In Vitro Permeation Parameters of Dexamethasone (Log Ko/w = 1.83) with 5% Lauryl
Lactate in Propylene Glycol[1]
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5% Lauryl Lactate Enhancement Ratio

Parameter Control (PG) .

in PG (ER)
Permeability
Coefficient (Kp) x 10-5 8.76 + 0.75 124.49 +10.87 14.21
cm/h
Skin Concentration

189.43 £ 16.21 1123.54 + 98.76 5.93

(SC) nglg
Lag Time (h) 2.89+0.61 1.54 +0.42

Table 4: In Vitro Permeation Parameters of 5-Fluorouracil (Log Ko/w = -0.86) with 5% Lauryl
Lactate in Propylene Glycol[1]

5% Lauryl Lactate Enhancement Ratio

Parameter Control (PG) .
in PG (ER)
Permeability
Coefficient (Kp) x 10-5 3.21 +0.29 71.58 £ 6.43 22.30
cm/h
Skin Concentration
98.67 +8.54 789.43 + 65.43 8.00
(SC) nalg
Lag Time (h) 3.54+0.72 1.87+0.49

Experimental Protocols

The following protocols are based on standard methodologies for evaluating transdermal
penetration enhancers.

Protocol 1: In Vitro Skin Permeation Study using Franz
Diffusion Cells

This protocol describes the evaluation of the effect of lauryl lactate on the transdermal
permeation of a model drug.
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. Materials and Equipment:
Franz diffusion cells
Excised rat or human skin
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
Donor formulation (drug in propylene glycol with and without 5% lauryl lactate)
Magnetic stirrer and stir bars
Constant temperature water bath (37°C)
Syringes and needles for sampling
HPLC or other suitable analytical method for drug quantification
Parafilm
. Skin Preparation:
Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat).
Carefully remove any subcutaneous fat and connective tissue.
Visually inspect the skin for any imperfections or damage.
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
Store the prepared skin at -20°C until use.
. Franz Diffusion Cell Setup:

Fill the receptor compartment of the Franz diffusion cell with pre-warmed (37°C) receptor
solution, ensuring no air bubbles are trapped beneath the skin.

Place a small magnetic stir bar in the receptor compartment.
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Mount the excised skin on the diffusion cell with the stratum corneum side facing the donor
compartment.

Clamp the donor and receptor compartments together securely.

Place the assembled Franz cells in a water bath maintained at 37°C to ensure the skin
surface temperature is approximately 32°C.

Allow the skin to equilibrate for at least 30 minutes.
. Permeation Experiment:

Apply a known volume of the donor formulation (e.g., 1 mL/cm?) to the surface of the skin in
the donor compartment.

Cover the donor compartment opening with parafilm to prevent evaporation.

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample
(e.g., 0.5 mL) from the receptor compartment through the sampling arm.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed
receptor solution.

Analyze the drug concentration in the collected samples using a validated analytical method
(e.g., HPLC).

. Data Analysis:

Calculate the cumulative amount of drug permeated per unit area (ug/cm?) at each time
point, correcting for sample replacement.

Plot the cumulative amount of drug permeated versus time.

Determine the steady-state flux (Jss, pg/cmz/h) from the slope of the linear portion of the
plot.

Calculate the permeability coefficient (Kp, cm/h) using the formula: Kp = Jss / Cd, where Cd
is the drug concentration in the donor formulation.
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[ ]

Calculate the enhancement ratio (ER) by dividing the Kp or Jss of the formulation with lauryl
lactate by that of the control formulation.

Determine the lag time (h) from the x-intercept of the linear portion of the permeation profile.

Visualizations
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Caption: Proposed mechanism of lauryl lactate as a penetration enhancer.
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Caption: Workflow for in vitro skin permeation studies.
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Logical Relationships in Penetration Enhancement
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Caption: Relationship between drug lipophilicity and enhancement ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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